molecular formula C3H2ClNO2S2 B1278360 4-Thiazolesulfonyl chloride CAS No. 89501-99-5

4-Thiazolesulfonyl chloride

Cat. No.: B1278360
CAS No.: 89501-99-5
M. Wt: 183.6 g/mol
InChI Key: QBBJFQBYISAYRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Thiazolesulfonyl chloride is a versatile heteroaromatic sulfonyl chloride serving as a critical synthetic intermediate in organic and medicinal chemistry research. Its primary research value lies in its reactivity as an electrophile, facilitating nucleophilic substitution reactions to generate a diverse array of sulfonamide-functionalized molecules. This compound is particularly valuable for constructing novel thiazole-sulfonamide hybrids, a class of structures with demonstrated biological relevance. For instance, structurally similar 5-phenyl-1,3-thiazole-4-sulfonamide derivatives have been synthesized from corresponding sulfonyl chlorides and screened for in vitro antitumor activity across 60 cancer cell lines, highlighting the utility of this functional group in drug discovery . The thiazole ring is a privileged scaffold in pharmaceuticals, present in more than 18 FDA-approved drugs, and its modification with sulfonamide pharmacophores significantly expands the spectrum of potential biological activity . Researchers utilize this compound to develop compounds for various applications, including the development of potential enzyme inhibitors and other bioactive agents. The reactivity of the sulfonyl chloride group also enables its use in other transformations, such as in studies involving the sulfonylation of N-unsubstituted 1,2,3-triazoles to create sulfonyl-triazole hybrids for further chemical exploration . As a reagent, it is moisture-sensitive and requires proper handling and storage under inert conditions. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-thiazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClNO2S2/c4-9(6,7)3-1-8-2-5-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBJFQBYISAYRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442030
Record name 4-Thiazolesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89501-99-5
Record name 4-Thiazolesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-thiazole-4-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Physicochemical Properties of 4 Thiazolesulfonyl Chloride

Chemical Structure and Molecular Formula

4-Thiazolesulfonyl chloride is a heterocyclic compound featuring a thiazole (B1198619) ring substituted at the 4-position with a sulfonyl chloride group.

PropertyValue
IUPAC Name 1,3-thiazole-4-sulfonyl chloride
Molecular Formula C₃H₂ClNO₂S₂ nih.gov
Canonical SMILES C1=C(S(=O)(=O)Cl)C(=CS1)N
InChI Key QBBJFQBYISAYRW-UHFFFAOYSA-N nih.gov

Molecular Weight and Physical Properties

The fundamental physical and computed properties of this compound are summarized below. Physical properties such as melting and boiling points for the unsubstituted compound are not widely reported, though data for substituted derivatives are available. For instance, 2-methyl-1,3-thiazole-4-sulfonyl chloride is a colorless liquid with a boiling point of 75–80 °C at 5 mbar, while 2-(4-bromophenyl)-1,3-thiazole-4-sulfonyl chloride is a crystalline solid with a melting point of 117–119 °C. tandfonline.com

PropertyValueSource
Molecular Weight 183.6 g/mol nih.gov
Exact Mass 182.9215483 Da nih.gov
Appearance Crystalline Powder (for derivatives)
XLogP3-AA 1.3 nih.gov
Topological Polar Surface Area 83.7 Ų nih.gov

Spectral Data (NMR, IR, Mass Spectrometry)

Spectral data are crucial for the structural elucidation and confirmation of this compound and its derivatives. While full spectral data for the unsubstituted parent compound are scarce in the literature, detailed NMR data have been published for several 2-substituted analogues. tandfonline.com Mass spectrometry and IR spectroscopy are also routinely used to characterize these compounds. researchgate.netthermofisher.com

Table of NMR Data for Selected 2-Substituted 4-Thiazolesulfonyl Chlorides Data obtained in CDCl₃. Source: tandfonline.com

Substituent at 2-position ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Methyl 2.85 (s, 3H), 8.31 (s, 1H) 19.86, 126.83, 150.01, 171.54

| 4-Bromophenyl | 7.68 (d, 2H), 7.88 (d, 2H), 8.46 (s, 1H) | 127.51, 128.62, 130.50, 132.81, 139.57, 149.66, 175.23 |

Synthesis and Manufacturing Processes

Common Synthetic Routes to 4-Thiazolesulfonyl Chloride

The synthesis of 4-thiazolesulfonyl chlorides has been achieved through multi-step sequences, with recent literature providing robust, preparative-scale methods.

Route from Chloralamides: A notable four-step synthesis for 2-substituted thiazole-4-sulfonyl chlorides begins with chloralamides, which are prepared from chloral (B1216628) and various amides. researchgate.net The chloralamides are converted to N-(2,2-dichlorovinyl)amides. These intermediates react with benzyl (B1604629) thiol to form amidosulfides. Subsequent thionation with Lawesson's reagent, followed by an in-situ cyclization with sodium hydroxide (B78521), yields thiazole-4-benzylsulfides. The final step is an oxidative cleavage of the benzylsulfide with chlorine to afford the desired 2-substituted thiazole-4-sulfonyl chloride. researchgate.nettandfonline.com

Route for 5-Phenyl Substituted Analogue: A synthetic pathway to 5-phenyl-1,3-thiazole-4-sulfonyl chloride has also been developed. researchgate.net This method involves the cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate using Lawesson's reagent, followed by oxidative chlorination of the resulting intermediate, benzyl 5-phenyl-1,3-thiazol-4-ylsulfide. researchgate.net

Key Reaction Intermediates and Reagents

The synthesis of 4-thiazolesulfonyl chlorides relies on several key intermediates and reagents.

Starting Materials: Chloral, various carboxamides, and substituted phenacyl bromides are common starting points. researchgate.netnanobioletters.com

Key Intermediates: N-(2,2-dichlorovinyl)amides, amidosulfides, and thiazole-4-benzylsulfides are crucial intermediates in the chloralamide route. researchgate.net

Reagents: Key reagents include benzyl thiol, Lawesson's reagent (or phosphorus pentasulfide) for thionation, sodium hydroxide for cyclization, and chlorine or sulfuryl chloride for the final oxidative chlorination step. researchgate.net

Industrial-Scale Manufacturing Considerations

Published research on the synthesis of this compound primarily details laboratory or preparative-scale methods. tandfonline.comtandfonline.com Information regarding industrial-scale manufacturing is not widely available in the public domain. The multi-step nature of the current syntheses and the use of reagents like Lawesson's reagent and gaseous chlorine would require careful process optimization and safety engineering for large-scale production. The stability of the sulfonyl chloride group, which is sensitive to moisture, necessitates anhydrous conditions throughout the process. sigmaaldrich.comfishersci.com

Chemical Reactivity and Derivative Synthesis

Sulfonylation of Amines, Alcohols, and Phenols

As a typical sulfonyl chloride, the 4-thiazole isomer is a reactive electrophile that readily undergoes sulfonylation reactions with various nucleophiles. magtech.com.cn Its reaction with primary and secondary amines is a standard method to produce the corresponding sulfonamides. researchgate.net For example, 5-phenyl-1,3-thiazole-4-sulfonyl chloride has been reacted with a range of cyclic secondary amines, such as piperidine (B6355638) and morpholine, in the presence of a base to yield N-substituted sulfonamides in high yields. researchgate.net Similarly, it is expected to react with alcohols and phenols to form sulfonate esters, a common transformation for sulfonyl chlorides. organic-chemistry.org

Synthesis of N-Substituted Thiazolesulfonamides

The primary synthetic application of 4-thiazolesulfonyl chloride is as a precursor for N-substituted thiazolesulfonamides. This class of compounds is of high interest in medicinal chemistry due to the prevalence of the sulfonamide group in therapeutic agents. researchgate.net The synthesis is typically a one-step reaction where the sulfonyl chloride is treated with a desired amine (aliphatic or aromatic) in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. researchgate.net This straightforward and versatile reaction allows for the generation of large libraries of diverse sulfonamide derivatives for biological screening. researchgate.netresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Aryl chlorides are important substrates in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions, which are powerful tools for forming carbon-carbon bonds. lumenlearning.comsigmaaldrich.com As a heteroaryl chloride, this compound is a potential candidate for these transformations, although for many years a major limitation of such processes was the poor reactivity of aryl chlorides compared to bromides or iodides. nih.gov Significant advances, particularly the development of catalysts based on bulky, electron-rich phosphine (B1218219) ligands, have overcome this limitation, enabling the coupling of a wide range of aryl and heteroaryl chlorides. nih.gov While specific studies detailing the use of this compound itself as a substrate in these reactions are not prominent, related sulfonyl compounds have been successfully used. For instance, 4-tosyl-2(5H)-furanone has been shown to undergo palladium-catalyzed Suzuki coupling with boronic acids. ysu.am This suggests that the C-Cl bond of the sulfonyl chloride group or a C-halogen bond elsewhere on the thiazole (B1198619) ring could potentially be activated for cross-coupling under appropriate catalytic conditions.

Applications in Medicinal Chemistry

Scaffold for Biologically Active Molecules Targeting Specific Biological Targets

The 4-thiazolesulfonyl chloride scaffold is a valuable starting point for the synthesis of molecules with potential therapeutic applications. Research has demonstrated its use in creating derivatives with significant biological activity. In one notable study, a series of 5-phenyl-1,3-thiazole-4-sulfonamide (B2930646) derivatives were synthesized and screened for in vitro antitumor activity against 60 human cancer cell lines, with some compounds showing moderate inhibitory effects on cell lines for colon, CNS, and kidney cancer. researchgate.net The inherent biological relevance of both the thiazole (B1198619) ring and the sulfonamide group makes this scaffold a prime candidate for generating novel, biologically active compounds. google.com

Role in the Development of Enzyme Inhibitors (e.g., Kinase, Protease Inhibitors)

An enzyme inhibitor is a molecule that binds to an enzyme and blocks its activity. wikipedia.org Many drugs function by inhibiting enzymes critical for the progression of a disease or the survival of a pathogen. wikipedia.org The thiazolesulfonamide moiety is a well-established pharmacophore in the design of various enzyme inhibitors. Derivatives of thiazole sulfonyl chlorides have been investigated as inhibitors of several enzyme classes.

Carbonic Anhydrase (CA) Inhibitors: Thiazolesulfonyl compounds have been evaluated for their ability to inhibit carbonic anhydrases, with some derivatives showing potent activity against isoforms associated with tumors, such as CA IX. mdpi.com

Kynurenine-3-monooxygenase (KMO) Inhibitors: U.S. patents describe N-(4-arylthiazol-2-yl)-sulfonamide derivatives as inhibitors of KMO, an enzyme implicated in the tryptophan degradation pathway. google.com Inhibiting KMO is a strategy for treating neurodegenerative disorders like Huntington's disease. google.com

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors: Imidazothiazole derivatives have been identified as novel inhibitors of IDO1, a promising target for cancer therapy. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. researchgate.net For derivatives of this compound, SAR studies have provided valuable insights. In the investigation of 5-phenyl-1,3-thiazole-4-sulfonamides as antitumor agents, the nature of the substituent on the sulfonamide nitrogen was found to significantly influence activity. researchgate.net For instance, the piperidine (B6355638) derivative showed the highest activity against certain cancer cell lines, indicating that the lipophilicity and conformation of this group are important for the observed biological effect. researchgate.net SAR studies on other thiazole-based enzyme inhibitors have shown that factors such as the basicity of a nitrogen atom in the ring system can be critical for binding to a target enzyme's active site. nih.gov

Applications in Materials Science

Incorporation of the 4-Thiazolesulfonyl Moiety into Polymers

While sulfonyl chloride functional groups are utilized in polymer chemistry, for instance as reactive handles to functionalize monomers, specific examples of 4-thiazolesulfonyl chloride being incorporated into polymer backbones or as pendant groups are not well-documented in the reviewed literature. The reactivity of the sulfonyl chloride group makes it a candidate for post-polymerization modification or for the synthesis of functional monomers, but this potential appears largely unexplored for this specific isomer.

Analytical Techniques for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 4-thiazolesulfonyl chloride and its derivatives. ¹H NMR is used to identify the protons on the thiazole (B1198619) ring and any substituents, while ¹³C NMR confirms the carbon framework of the molecule. tandfonline.com Specific chemical shifts, as shown in the table in section 2.3, are characteristic of the electronic environment of the thiazole ring and are used to confirm the successful synthesis of the target compound. researchgate.nettandfonline.com

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the synthesized compounds and to confirm their elemental composition via high-resolution mass spectrometry (HRMS). researchgate.net The technique provides the mass-to-charge ratio of the parent ion, which should match the calculated exact mass of the molecule, providing strong evidence for its identity.

Chromatographic Methods (HPLC, GC)

Chromatographic techniques are essential for the purification and purity assessment of this compound and its derivatives. High-performance liquid chromatography (HPLC) is often used to check the purity of solid products and reaction mixtures. thermofisher.com For volatile liquid derivatives, such as 2-methyl-1,3-thiazole-4-sulfonyl chloride, purification can be achieved by distillation under reduced pressure (a form of separation analogous to gas chromatography). tandfonline.com

Q & A

Basic: What are the critical safety protocols for handling 4-Thiazolesulfonyl chloride in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Tightly fitting safety goggles, face shields, long-sleeved clothing, and chemical-resistant gloves must be worn. Respiratory protection (NIOSH/MSHA-approved) is required if exposure limits are exceeded .
  • Engineering Controls: Reactions should be conducted in a fume hood to prevent inhalation exposure. Emergency eyewash stations and safety showers must be accessible .
  • Hygiene Practices: Avoid skin contact; wash hands thoroughly after handling. Contaminated clothing should be removed immediately and decontaminated .

Basic: What synthetic routes are established for this compound preparation?

Answer:
A validated method involves cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate using Lawesson’s reagent , followed by oxidative chlorination of the intermediate sulfide. Key considerations include:

  • Reagent Purity: Lawesson’s reagent must be freshly prepared to avoid moisture-induced degradation.
  • Temperature Control: Maintain reaction temperatures between 0–5°C during chlorination to prevent side reactions.
  • Work-Up: Use inert atmospheres (e.g., nitrogen) to stabilize reactive intermediates .

Advanced: How can oxidative chlorination efficiency be optimized during synthesis?

Answer:

  • Stoichiometry: Use a 1.2:1 molar ratio of chlorinating agent (e.g., Cl₂ or SOCl₂) to the sulfide intermediate to minimize unreacted starting material.
  • Catalysis: Introduce catalytic iodine (0.5–1 mol%) to accelerate chlorination kinetics.
  • Solvent Selection: Dichloromethane or chloroform enhances reagent solubility and reduces byproduct formation. Monitor progress via TLC or HPLC to terminate the reaction at 85–90% conversion .

Advanced: What analytical techniques are essential for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms structural integrity (e.g., sulfonyl chloride protons at δ 3.5–4.0 ppm).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₉H₆ClNO₃S at m/z 243.67).
  • Purity Assessment: Use reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities (<2%) .

Advanced: How should researchers address contradictions in reported bioactivity data for sulfonamide derivatives?

Answer:

  • Cell Line Variability: Test derivatives across multiple cancer cell lines (e.g., NCI-60 panel) to identify lineage-specific effects.
  • Assay Conditions: Standardize protocols for incubation time, serum concentration, and cytotoxicity endpoints (e.g., IC₅₀ vs. apoptosis assays).
  • Structural Confounders: Compare logP, electronic effects, and steric bulk of substituents to correlate structure-activity relationships (SAR) .

Basic: What first-aid measures are recommended for accidental exposure?

Answer:

  • Eye Contact: Rinse with water for ≥15 minutes; seek immediate medical attention .
  • Skin Contact: Remove contaminated clothing, wash with soap/water, and apply sterile dressings.
  • Inhalation: Move to fresh air; administer oxygen if breathing is labored.
  • Ingestion: Do not induce vomiting; provide water and transport to a healthcare facility .

Advanced: What strategies enhance the bioactivity of this compound derivatives?

Answer:

  • Functionalization: Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the thiazole C-5 position to improve target binding.
  • Prodrug Design: Mask the sulfonyl chloride group with labile esters to enhance cellular uptake.
  • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like carbonic anhydrase IX .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.